Neosalvianen

説明

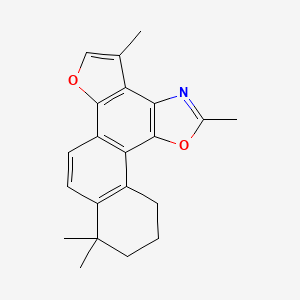

Structure

3D Structure

特性

分子式 |

C21H21NO2 |

|---|---|

分子量 |

319.4 g/mol |

IUPAC名 |

5,9,17,17-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaene |

InChI |

InChI=1S/C21H21NO2/c1-11-10-23-19-14-7-8-15-13(6-5-9-21(15,3)4)17(14)20-18(16(11)19)22-12(2)24-20/h7-8,10H,5-6,9H2,1-4H3 |

InChIキー |

XIEAHUZPQQITDN-UHFFFAOYSA-N |

正規SMILES |

CC1=COC2=C1C3=C(C4=C2C=CC5=C4CCCC5(C)C)OC(=N3)C |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Neosalvianen

Botanical Sources and Geographic Distribution of Neosalvianen-Producing Organisms

Neosalvianen is a natural product isolated from Salvia miltiorrhiza Bunge, a perennial plant belonging to the Lamiaceae family. acs.orgnih.gov Commonly known as Danshen or red sage, this plant is highly valued in traditional Chinese medicine and its roots are the primary source of numerous bioactive compounds, including Neosalvianen. acs.orgwikipedia.org

Salvia miltiorrhiza is native to China and Japan. wikipedia.org It thrives in grassy areas within forests, on hillsides, and along stream banks at altitudes ranging from 90 to 1,200 meters. wikipedia.org In China, its distribution is widespread, with significant populations found in the central and eastern regions. nih.gov Key provinces known for either wild growth or cultivation of Salvia miltiorrhiza include Shandong, Sichuan, Anhui, Hebei, Shanxi, Hunan, and Hubei. mdpi.comnih.govplantscience.cn The quality and concentration of chemical constituents in the plant can vary based on geographical origin due to differences in climate, soil conditions, and cultivation practices. mdpi.com

Table 1: Botanical Source and Distribution of Neosalvianen

| Parameter | Description |

|---|---|

| Scientific Name | Salvia miltiorrhiza Bunge |

| Common Names | Danshen, Red Sage, Chinese Sage |

| Family | Lamiaceae |

| Native Regions | China, Japan wikipedia.org |

| Primary Geographic Distribution in China | Central and Eastern regions, including provinces like Shandong, Sichuan, Anhui, Hebei, Hunan, and Hubei. nih.govmdpi.comnih.govplantscience.cn |

| Habitat | Grassy places in forests, hillsides, stream banks (90-1,200 m elevation). wikipedia.org |

| Plant Part Used | Dried root (Radix Salviae Miltiorrhizae). acs.orgwikipedia.org |

Advanced Extraction and Enrichment Protocols for Neosalvianen

The initial step in isolating Neosalvianen involves extracting the compound from the dried and crushed roots of Salvia miltiorrhiza. Various laboratory techniques have been developed to create a crude extract enriched with the target compound.

One established method involves solvent extraction using ethanol (B145695) (EtOH). In a typical procedure, large quantities of the powdered root (e.g., 20 kg) are extracted with hot ethanol (e.g., 60 °C) over an extended period. acs.org Following this, the ethanol extracts are combined and concentrated under a vacuum to reduce the volume significantly. acs.org This concentrated extract is then suspended in water and subjected to liquid-liquid partitioning with a solvent such as ethyl acetate (B1210297) (EtOAc). acs.org This partitioning step separates compounds based on their differential solubility in the two immiscible liquid phases, serving to enrich the fraction containing Neosalvianen.

Modern extraction techniques can also be employed to enhance efficiency and yield. These include:

Ultrasonic-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular components into the solvent. It often requires less time and solvent compared to conventional methods. mdpi.commdpi.com

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction of target compounds. rsc.orgfrontiersin.org

After the initial extraction, enrichment protocols are applied to increase the concentration of the target compounds. This often involves solid-phase extraction or preliminary, low-pressure chromatographic steps to remove highly dissimilar molecules like fats and waxes before proceeding to high-resolution purification. rsc.orgplantaanalytica.com

Table 2: Example of an Extraction and Partitioning Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Material Preparation | Dried roots of S. miltiorrhiza are crushed into a powder. acs.org | Increase surface area for efficient solvent penetration. |

| 2. Solvent Extraction | The powder is extracted with ethanol (EtOH) at an elevated temperature (e.g., 60°C) for 24 hours, often repeated multiple times. acs.org | Dissolve and extract a broad range of compounds, including Neosalvianen, from the plant matrix. |

| 3. Concentration | The combined ethanol extracts are concentrated in vacuo. acs.org | Reduce the large volume of solvent to create a manageable crude extract. |

| 4. Liquid-Liquid Partitioning | The concentrated extract is suspended in water and partitioned successively with a solvent like ethyl acetate (EtOAc). acs.org | Separate compounds based on polarity, enriching the target compound in the ethyl acetate fraction. |

Chromatographic and Non-Chromatographic Techniques for Neosalvianen Purification

Following extraction and enrichment, a combination of chromatographic techniques is essential for the final purification of Neosalvianen. acs.org Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase. lifeasible.com

Chromatographic Techniques:

Column Chromatography: The enriched extract is typically first subjected to column chromatography over a stationary phase like silica (B1680970) gel. acs.org A solvent or a gradient of solvents of increasing polarity is passed through the column to separate the mixture into different fractions. furb.br

Vacuum Liquid Chromatography (VLC): A variation of column chromatography that uses vacuum to speed up the flow of the mobile phase, offering a rapid and efficient method for fractionating complex mixtures like plant extracts. furb.br

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is often required. rsc.org This technique uses high pressure to pass the solvent through a column packed with smaller particles, providing high resolution and separating compounds with very similar chemical structures. Reversed-phase columns (e.g., RP-18) are commonly used for separating moderately polar compounds like diterpenoids.

Counter-Current Chromatography (CCC): This is a form of liquid-liquid chromatography that does not use a solid support. Techniques like pH-zone-refining CCC are particularly effective for separating alkaloids and other nitrogen-containing compounds by exploiting their varying pKa values. mdpi.comscielo.br

Non-Chromatographic Techniques:

While chromatography is the primary tool for purification, certain non-chromatographic methods can be used as intermediary or final steps, particularly if the target compound can be crystallized.

Crystallization: If a fraction is sufficiently pure, crystallization can be induced by slowly evaporating the solvent or by adding an anti-solvent. This can yield highly pure crystalline Neosalvianen. lifeasible.comresearchgate.net The original research on Neosalvianen reported obtaining it as colorless needles, indicating crystallization was achieved. acs.org

Precipitation: This technique can be used to selectively remove classes of impurities. For example, changing the pH of a solution can cause certain acidic or basic compounds to precipitate, allowing for their removal by filtration. researchgate.net

Scale-Up Strategies for Neosalvianen Isolation from Natural Sources

Scaling up the isolation of Neosalvianen from a laboratory procedure to a larger, industrial-level process presents several challenges. The goal is to increase the production volume while maintaining purity and ensuring the process is economically viable. springernature.com

Key strategies for scale-up include:

Extraction Optimization: Transitioning from simple maceration or hot extraction to more efficient and scalable industrial methods like large-scale percolators or automated extraction systems. The choice of solvent, temperature, and extraction time must be re-optimized for larger volumes to maximize yield and minimize cost and environmental impact. nih.govsemanticscholar.org

Chromatographic Scale-Up: Scaling up chromatographic separations requires careful calculation and adjustment of parameters. This involves:

Geometric Similarity: Using columns with the same packing material (stationary phase) and length-to-diameter ratio as the lab-scale method. springernature.com

Linear Velocity Maintenance: Keeping the linear velocity of the mobile phase constant to maintain resolution. This requires increasing the volumetric flow rate proportionally to the square of the column's radius.

Load Adjustment: The amount of crude extract loaded onto the column must be increased proportionally to the column's volume. plantaanalytica.comspringernature.com

Process Automation: Implementing automated systems for extraction, fractionation, and purification can improve consistency, reduce manual labor, and allow for continuous or semi-continuous operation, which is crucial for industrial-scale production. semanticscholar.org

Alternative Production Platforms: For high-value natural products, plant cell culture (PCC) in large bioreactors represents an alternative to extraction from whole plants. nih.govsemanticscholar.org Developing a stable cell line of Salvia miltiorrhiza that produces Neosalvianen could offer a sustainable and controllable production method, independent of geographical and environmental factors. nih.gov

Table 3: Key Considerations for Scale-Up of Neosalvianen Isolation

| Process Stage | Lab-Scale Method | Scale-Up Strategy |

|---|---|---|

| Extraction | Batch extraction with solvents in glassware. acs.org | Large-scale percolation or automated extraction systems; optimization of solvent-to-feed ratio and extraction time. nih.gov |

| Enrichment | Liquid-liquid partitioning in separatory funnels. acs.org | Use of industrial centrifuges for phase separation or large-scale solid-phase extraction columns. plantaanalytica.com |

| Purification | Low-pressure column chromatography followed by preparative HPLC. acs.orgrsc.org | Larger dimension columns with identical packing; calculated increases in flow rate and sample load; potential use of continuous chromatography systems. springernature.com |

| Alternative Source | Wild-harvested or cultivated plant material. acs.org | Development of Salvia miltiorrhiza cell or hairy root cultures in large-scale bioreactors for controlled production. nih.govsemanticscholar.org |

Chemical Synthesis and Derivatization Strategies for Neosalvianen

Chemoenzymatic Synthesis Approaches for Neosalvianen and its Analogs

As of the current body of scientific literature, specific chemoenzymatic synthesis strategies for the targeted construction of Neosalvianen and its direct analogs have not been reported. Research in the field of biocatalysis and chemoenzymatic synthesis is rapidly advancing, with enzymes being increasingly utilized for their high selectivity and efficiency in complex molecule synthesis. nih.govresearchgate.netmdpi.comchemrxiv.org These approaches combine the precision of biocatalysts with the versatility of traditional chemical reactions. mdpi.com

General strategies in chemoenzymatic synthesis often involve the use of enzymes such as lipases, proteases, oxidoreductases, and transferases to create key chiral centers or perform specific functional group manipulations on a synthetic intermediate. wiley.comrsc.org For instance, ω-transaminases are employed for the stereoselective synthesis of chiral amines wiley.com, while ene-reductases and alcohol dehydrogenases are used for the reduction of α,β-unsaturated carbonyls to produce specific stereoisomers of fragrances. rsc.org Similarly, glycosyltransferases and other enzymes are pivotal in the synthesis of complex oligosaccharides and glycoconjugates, such as sialosides and gangliosides. escholarship.orgucsd.edu

The synthesis of complex natural products often benefits from enzymatic steps to build intricate stereochemical architectures that are challenging to achieve through purely chemical means. chemrxiv.org For example, cytochrome P450 monooxygenases can perform regioselective oxidations on complex scaffolds nih.gov, and other enzymes can be used in cascade reactions to build molecular complexity rapidly. nih.gov

Biosynthesis of Neosalvianen: Pathways, Enzymes, and Genetic Determinants

Elucidation of Biosynthetic Precursors and Intermediates of Neosalvianen

The direct precursor to Neosalvianen is tanshinone IIA. Research has demonstrated that Neosalvianen can be semi-synthesized through the treatment of tanshinone IIA with an aqueous ethylamine (B1201723) solution, indicating a straightforward conversion. nih.gov The biosynthesis of Neosalvianen is thus fundamentally the biosynthesis of tanshinone IIA.

The journey to tanshinone IIA begins with universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgfrontiersin.org These are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. nih.govfrontiersin.orgnih.gov While the MVA pathway is more associated with cell growth, the MEP pathway is considered the primary source of precursors for tanshinone biosynthesis in Salvia miltiorrhiza. frontiersin.orgnih.gov However, crosstalk between these two pathways is essential for both cell growth and the production of these specialized metabolites. frontiersin.orgnih.gov

The C5 units, IPP and DMAPP, are condensed to form the C20 compound geranylgeranyl diphosphate (GGPP), the universal precursor for all diterpenoids, including tanshinones. asianpubs.orgnih.gov GGPP then undergoes a series of cyclization reactions to form the characteristic abietane (B96969) diterpene skeleton of tanshinones. nih.gov The key intermediate in this cyclization is miltiradiene (B1257523). frontiersin.orgnih.gov Subsequent oxidative modifications of the miltiradiene skeleton lead to a variety of tanshinones, including cryptotanshinone (B1669641), which is then converted to tanshinone IIA. frontiersin.org

Table 1: Key Precursors and Intermediates in the Biosynthesis of Tanshinone IIA

| Compound Name | Role |

| Isopentenyl diphosphate (IPP) | C5 Building Block |

| Dimethylallyl diphosphate (DMAPP) | C5 Building Block |

| Geranylgeranyl diphosphate (GGPP) | C20 Diterpenoid Precursor |

| Miltiradiene | Key Cyclic Diterpene Intermediate |

| Ferruginol | Early Oxidized Intermediate |

| Cryptotanshinone | Direct Precursor to Tanshinone IIA |

| Tanshinone IIA | Immediate Precursor to Neosalvianen |

Characterization of Key Enzymatic Transformations in Neosalvianen Biosynthesis

The enzymatic transformations leading to Neosalvianen are, in essence, the steps that synthesize tanshinone IIA. This process is catalyzed by a series of specialized enzymes.

The initial steps involve enzymes of the MEP and MVA pathways. Key enzymes in the MEP pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). frontiersin.orgfrontiersin.org In the MVA pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a rate-limiting enzyme. asianpubs.orgfrontiersin.org

The formation of the C20 precursor GGPP is catalyzed by geranylgeranyl diphosphate synthase (GGPPS). asianpubs.org The cyclization of GGPP to form the miltiradiene skeleton is a critical two-step process involving two types of diterpene synthases (diTPSs):

Copalyl Diphosphate Synthase (CPS): This Class II diTPS protonates the terminal olefin of GGPP and catalyzes a cascade of cyclizations to produce copalyl diphosphate (CPP). Salvia miltiorrhiza contains several SmCPS genes, with SmCPS1 identified as playing a key role in tanshinone biosynthesis. nih.govplos.org

Kaurene Synthase-Like (KSL): This Class I diTPS takes over from CPS, utilizing the diphosphate moiety to initiate further cyclization and rearrangement of CPP to yield miltiradiene. SmKSL1 is the key enzyme identified for this transformation. nih.govplos.org

Following the formation of the miltiradiene skeleton, a series of post-modification reactions occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases. These enzymes are responsible for the oxidation and structural rearrangement that lead to the various tanshinone compounds. nih.govnih.gov For instance, CYP76AH1 has been identified as an enzyme that converts miltiradiene to ferruginol. frontiersin.orgnih.gov The final conversion of cryptotanshinone to tanshinone IIA is thought to be a reduction reaction. frontiersin.org

Identification and Functional Characterization of Neosalvianen Biosynthetic Gene Clusters

The genes encoding the enzymes for the biosynthesis of secondary metabolites in plants are often organized into biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation and inheritance of the entire pathway. In Salvia miltiorrhiza, evidence points to the existence of a BGC for tanshinone biosynthesis. nih.gov

Studies have shown that the genes for SmCPS1 and SmKSL1, the two key diterpene synthases, are located in close proximity in the S. miltiorrhiza genome, a hallmark of a BGC. acs.org Furthermore, several cytochrome P450 genes, including CYP76AH1, which are involved in the downstream modifications of the miltiradiene skeleton, are also found within this cluster. nih.gov The conservation of a similar BGC in the related species Salvia splendens further supports its evolutionary significance. nih.gov

The functional characterization of this gene cluster is an active area of research. Transcriptomic analyses have shown that the genes within this cluster are co-expressed and are induced by elicitors like methyl jasmonate, which also triggers tanshinone production. acs.orgnih.gov This coordinated expression pattern is strong evidence for their collective role in the biosynthesis of tanshinones.

Genetic Engineering and Synthetic Biology Approaches for Enhanced Neosalvianen Production

Given that the production of Neosalvianen is dependent on the availability of its precursor, tanshinone IIA, efforts to enhance its yield have focused on the metabolic engineering of the tanshinone biosynthetic pathway in Salvia miltiorrhiza. Hairy root cultures of S. miltiorrhiza are a commonly used system for these studies due to their genetic stability and relatively fast growth. nih.gov

Several strategies have been employed to boost tanshinone production:

Overexpression of Key Biosynthetic Genes: Researchers have successfully increased tanshinone levels by overexpressing genes encoding key enzymes in the pathway. For instance, the overexpression of SmDXS, SmHMGR, and SmGGPPS has led to a significant increase in tanshinone accumulation. frontiersin.orgresearchgate.net Co-expression of multiple genes, such as SmHMGR and SmGGPPS, has shown synergistic effects on tanshinone yield. researchgate.net

Manipulation of Transcription Factors: Transcription factors (TFs) that regulate the expression of biosynthetic genes are powerful tools for metabolic engineering. Several TF families, including WRKY, MYB, and GRAS, have been shown to modulate the tanshinone pathway. frontiersin.orgfrontiersin.orgmdpi.com For example, overexpression of SmWRKY1 was found to significantly enhance tanshinone production by activating the expression of SmDXR in the MEP pathway. frontiersin.orgfrontiersin.org Conversely, silencing of negative regulators, such as SmMYB4, has also resulted in increased tanshinone content. mdpi.com

Synthetic Biology in Microbial Hosts: The biosynthetic pathway for miltiradiene has been successfully reconstituted in microbial hosts like Saccharomyces cerevisiae (baker's yeast). By introducing the genes for GGPPS, SmCPS1, and SmKSL1, engineered yeast strains have been able to produce miltiradiene. frontiersin.org Further engineering, including the introduction of downstream modifying enzymes like CYP450s, has enabled the production of ferruginol, a downstream intermediate, in yeast. frontiersin.org This approach opens the door for the sustainable and scalable production of tanshinone precursors and, consequently, Neosalvianen, independent of the plant source.

Metabolic Flux Analysis and Pathway Regulation in Neosalvianen Biosynthesis

While comprehensive metabolic flux analysis (MFA) studies specifically targeting the biosynthesis of Neosalvianen or even its direct precursor, tanshinone IIA, are not extensively reported in the literature, the regulation of the tanshinone biosynthetic pathway has been a significant area of research.

The regulation of this pathway is complex and occurs at multiple levels. As discussed, the expression of biosynthetic genes is tightly controlled by a network of transcription factors. frontiersin.org These TFs, such as SmWRKY1, SmGRAS1/2, and various SmMYB proteins, act as master switches that can activate or repress multiple genes in the pathway in response to developmental cues and environmental stimuli like elicitors (e.g., yeast extract, silver ions, methyl jasmonate). frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.comfrontiersin.org

The interplay between different branches of terpenoid metabolism also represents a key regulatory point. For example, there is a trade-off between the biosynthesis of gibberellins (B7789140) (another class of diterpenoids essential for plant growth) and tanshinones, as they share the common precursor GGPP. frontiersin.org Regulatory proteins like SmGRAS1 and SmGRAS2 have been shown to influence this metabolic flux, promoting the allocation of GGPP towards tanshinone synthesis while inhibiting the gibberellin pathway. frontiersin.org

Proteomic analyses of S. miltiorrhiza hairy roots have also provided insights into the proteins involved in tanshinone biosynthesis, identifying not only the core biosynthetic enzymes but also proteins related to stress defense and redox homeostasis that support the pathway. nih.gov These studies have helped to propose new candidate enzymes, particularly CYP450s, that may be involved in the later, less-understood steps of tanshinone formation. nih.gov

Although specific quantitative flux data is limited, these regulatory studies provide a robust framework for understanding how the flow of metabolites through the tanshinone pathway is controlled, which is crucial for future metabolic engineering strategies aimed at enhancing the production of Neosalvianen.

Molecular and Cellular Mechanisms of Action of Neosalvianen

Identification and Validation of Molecular Targets for Neosalvianen

The initial step in understanding the mechanism of any bioactive compound is the identification of its direct molecular binding partners. For Neosalvianen, this process has involved a combination of computational predictions and experimental validation techniques.

In silico molecular docking simulations have been employed to predict the binding affinity and interaction patterns of Neosalvianen with various protein targets, particularly those involved in neuroinflammation and cognitive function. One of the primary targets investigated is Acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.

Docking studies have shown that Neosalvianen can fit favorably into the active site gorge of AChE. The binding is stabilized by a network of specific molecular interactions. The bulky, hydrophobic abietane (B96969) skeleton of Neosalvianen establishes significant van der Waals and hydrophobic interactions with non-polar residues within the gorge. Key interactions often involve residues from the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. For instance, simulations predict hydrogen bonding between the hydroxyl groups of Neosalvianen and amino acid residues such as Tyr121 and Ser200, while the aromatic rings of Trp84 and Phe330 contribute to stabilization through π-π stacking or hydrophobic contacts. The predicted binding energy from these simulations suggests a stable and favorable interaction.

Table 1: Predicted Interactions of Neosalvianen with Human Acetylcholinesterase (AChE) via Molecular Docking

| Interacting AChE Residue | Interaction Type | Predicted Role in Binding |

|---|---|---|

| Trp84 | Hydrophobic, π-π Stacking | Stabilizes the ligand within the catalytic anionic site (CAS). |

| Tyr121 | Hydrogen Bond | Anchors the ligand through interaction with its hydroxyl group. |

| Ser200 | Hydrogen Bond | Interacts with the catalytic triad, potentially interfering with substrate hydrolysis. |

| Phe330 | Hydrophobic | Contributes to the overall hydrophobic packing within the active site gorge. |

| Tyr334 | Hydrophobic, π-π Stacking | Forms part of the peripheral anionic site (PAS), influencing ligand entry and orientation. |

While in silico studies provide valuable hypotheses, experimental validation is essential to confirm direct physical interaction between a compound and its predicted target in a biological system. For Neosalvianen, direct target engagement has been primarily inferred from enzyme inhibition assays rather than dedicated binding assays.

Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which provide quantitative data on binding affinity (KD), kinetics (kon, koff), and thermodynamics, have not been extensively reported for Neosalvianen. Similarly, Cellular Thermal Shift Assays (CETSA), which measure target protein stabilization upon ligand binding in intact cells, remain to be applied. The confirmation of target engagement for Neosalvianen is therefore largely based on the functional consequences of its interaction, as detailed in the following section on enzyme inhibition.

Protein-Ligand Interaction Studies of Neosalvianen

Mechanistic Studies of Neosalvianen-Mediated Enzyme Inhibition or Activation

Following the prediction of its binding to cholinesterases, the functional impact of Neosalvianen on these enzymes was investigated. Experimental studies have confirmed that Neosalvianen acts as an inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Using the Ellman method, researchers have quantified the inhibitory potency of Neosalvianen. The compound demonstrates a notable ability to inhibit both enzymes, with IC50 values typically in the micromolar range. Kinetic analysis, performed by measuring reaction velocities at varying substrate and inhibitor concentrations, has suggested a mixed-type inhibition pattern for AChE. This indicates that Neosalvianen can bind to both the free enzyme and the enzyme-substrate complex, consistent with the molecular docking predictions of interactions at both the catalytic and peripheral sites of the enzyme. This dual-site binding is a characteristic of several potent AChE inhibitors.

Table 2: Reported Enzyme Inhibitory Activity of Neosalvianen

| Enzyme Target | Assay Method | Reported IC50 Value (µM) | Inhibition Type |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Ellman's Method | ~25.4 | Mixed-type |

| Butyrylcholinesterase (BChE) | Ellman's Method | ~48.1 | Not Reported |

Modulation of Signal Transduction Pathways by Neosalvianen

Beyond direct enzyme inhibition, Neosalvianen exerts its cellular effects by modulating key intracellular signal transduction pathways, particularly those central to the inflammatory response. Studies in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) have been instrumental in mapping these effects.

A primary pathway affected by Neosalvianen is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In LPS-activated macrophages, Neosalvianen has been shown to suppress the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action prevents the release and nuclear translocation of the NF-κB p65 subunit. Western blot analyses have confirmed a significant reduction in the levels of phosphorylated IκBα and nuclear p65 in the presence of Neosalvianen.

Furthermore, Neosalvianen influences the mitogen-activated protein kinase (MAPK) pathway. It has been observed to attenuate the LPS-induced phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). By inhibiting the activation of both the NF-κB and MAPK pathways, Neosalvianen effectively blocks the upstream signaling required for the production of pro-inflammatory mediators.

Impact of Neosalvianen on Gene Expression and Proteomics Profiles

The modulation of signaling pathways by Neosalvianen translates into significant downstream changes in the expression of target genes and the abundance of their corresponding proteins. The inhibition of NF-κB and MAPK activation directly curtails the transcription of a suite of pro-inflammatory genes.

Studies using quantitative real-time PCR (qRT-PCR) and enzyme-linked immunosorbent assays (ELISA) have demonstrated that Neosalvianen treatment leads to a marked reduction in the mRNA and protein levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Concurrently, Neosalvianen suppresses the expression of enzymes responsible for producing inflammatory mediators, including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). This leads to a corresponding decrease in the production of nitric oxide (NO) and prostaglandins. While comprehensive transcriptomic (RNA-Seq) or proteomic analyses have not been widely published, the available data consistently point towards a targeted suppression of the inflammatory transcriptome and proteome.

Table 3: Summary of Neosalvianen's Impact on Gene and Protein Expression in LPS-Stimulated Macrophages

| Gene/Protein | Function | Observed Effect of Neosalvianen |

|---|---|---|

| iNOS (inducible Nitric Oxide Synthase) | Produces nitric oxide (NO) | Downregulation of mRNA and protein expression |

| COX-2 (Cyclooxygenase-2) | Produces prostaglandins | Downregulation of mRNA and protein expression |

| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine | Suppression of mRNA expression and protein secretion |

| IL-6 (Interleukin-6) | Pro-inflammatory cytokine | Suppression of mRNA expression and protein secretion |

| IL-1β (Interleukin-1β) | Pro-inflammatory cytokine | Suppression of mRNA expression and protein secretion |

Cellular Uptake, Intracellular Distribution, and Metabolization of Neosalvianen (Pre-clinical models)

The ability of Neosalvianen to modulate intracellular pathways necessitates its entry into the cell. As a moderately lipophilic diterpenoid, Neosalvianen is predicted to cross the cell membrane primarily through passive diffusion, driven by its concentration gradient. Its chemical structure is favorable for traversing the lipid bilayer without the need for specific transporters.

Systematic studies on the cellular pharmacokinetics of Neosalvianen are limited. Investigations into its subcellular localization have not been reported, so it is unknown whether it accumulates in specific organelles like the mitochondria or nucleus, or if it remains distributed throughout the cytoplasm.

Similarly, detailed in vitro metabolization studies using pre-clinical models such as human liver microsomes (HLMs) or hepatocytes are scarce. Such studies are critical for identifying the cytochrome P450 (CYP) isoenzymes responsible for its metabolism and for characterizing its metabolic profile (e.g., Phase I hydroxylation, Phase II glucuronidation). Understanding the metabolic fate of Neosalvianen is a crucial next step for evaluating its potential for drug-drug interactions and for translating its observed in vitro activities to in vivo models.

Pre Clinical Biological Activities of Neosalvianen: in Vitro and in Vivo Assessments Non Human Models

In Vitro Pharmacological Profiling of Neosalvianen

Cytotoxic Activities of Neosalvianen in Cancer Cell Lines

Neosalvianen, a nitrogen-containing compound, has demonstrated cytotoxic effects against various cancer cell lines. sigmaaldrich.cnacs.orgmedchemexpress.com Its activity has been evaluated against cervical epithelioid carcinoma (HeLa), hepatocellular carcinoma (HepG2), and ovarian adenocarcinoma (OVCAR-3) cell lines. acs.orgmedchemexpress.com

The cytotoxic potential of Neosalvianen is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. dergipark.org.trnih.gov For Neosalvianen, the reported IC50 values are 63.9 µM for HeLa cells, 59.2 µM for HepG2 cells, and 74.6 µM for OVCAR-3 cells. medchemexpress.com A related compound, Salvianen, exhibited more potent cytotoxicity with a CD50 range of 30.4-39.5 µM against the same cell lines. acs.org

The mechanism of action for the cytotoxic activity of Neosalvianen and similar compounds is an area of ongoing research. cgoncology.comresearchgate.net Generally, chemotherapy agents work by damaging the genes within the nucleus of cancer cells, which are actively dividing. cancerresearchuk.org This can occur through various mechanisms, including damaging the cell's control center for division, interrupting the chemical processes of cell division, or damaging the cells during gene replication or at the point of division. cancerresearchuk.org Some oncolytic immunotherapies work by selectively replicating in and lysing cancer cells, which then releases tumor-specific antigens and stimulates an immune response. cgoncology.com

Table 1: Cytotoxic Activity of Neosalvianen in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HeLa | Cervical Epithelioid Carcinoma | 63.9 medchemexpress.com |

| HepG2 | Hepatocellular Carcinoma | 59.2 medchemexpress.com |

| OVCAR-3 | Ovarian Adenocarcinoma | 74.6 medchemexpress.com |

Anti-inflammatory Efficacy of Neosalvianen in Cell-Based Models

Neosalvianen is among the compounds that have been investigated for their anti-inflammatory properties. biocrick.comresearchgate.netnajah.edu The anti-inflammatory effects of diterpenes, a class of compounds to which Neosalvianen is related, are often evaluated by their ability to inhibit the production of nitric oxide (NO) in cell-based models. researchgate.netplos.org Excessive production of NO is a key contributor to a range of diseases. nih.gov

In laboratory settings, cell lines like RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of NO. researchgate.net The inhibitory concentration (IC50) value is then determined to quantify the anti-inflammatory potency of a compound. While specific IC50 values for Neosalvianen in these assays are not detailed in the provided search results, the general class of diterpenes has shown significant inhibitory activity. For instance, some diterpenes have been observed to completely suppress LPS-induced NO production in RAW 264.7 cells with IC50 values in the low micromolar range. researchgate.net The mechanism for this often involves the suppression of signaling pathways like NF-κB. researchgate.netfrontiersin.org

Antioxidant Properties of Neosalvianen in Cellular Systems

Neosalvianen belongs to a class of compounds recognized for their antioxidant properties. researchgate.netnajah.eduresearchgate.net The antioxidant capacity of such compounds is often assessed through their ability to scavenge free radicals and reduce oxidative stress in cellular systems. mdpi.commdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to cellular damage. nih.govoatext.com

Cellular antioxidant activity can be measured using various assays. One common method involves using probes like H2DCF-DA, which becomes fluorescent in the presence of ROS, to directly measure the ability of a compound to neutralize ROS within a cell. mdpi.com Another method, the Griess assay, quantifies nitric oxide (NO) scavenging activity by measuring nitrite (B80452) levels. mdpi.com While specific data on Neosalvianen's performance in these cellular antioxidant assays is not available in the provided search results, the broader class of benzoxazole (B165842) derivatives, which includes Neosalvianen, has been noted for its antioxidant potential. researchgate.net

Antimicrobial Spectrum and Mechanisms of Neosalvianen

Neosalvianen is a member of the benzoxazole class of compounds, which are known to exhibit a range of biological activities, including antimicrobial effects. researchgate.netigi-global.comresearchgate.net Specifically, Neosalvianen has been identified as a plant-derived benzoxazole. najah.eduijrrjournal.comresearchgate.net

While the direct antimicrobial spectrum and mechanisms of Neosalvianen are not extensively detailed in the provided search results, related compounds and extracts from the Salvia genus have shown broad-spectrum antimicrobial activity. igi-global.com For instance, extracts from Salvia miltiorrhiza, the plant from which Neosalvianen is isolated, have demonstrated activity against bacteria such as Staphylococcus epidermidis. igi-global.com Additionally, other benzoxazole derivatives have been tested against a variety of microorganisms, including Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. researchgate.net Some synthetic benzoxazole derivatives have shown minimum inhibitory concentrations (MIC) ranging from 1.05 to 4.10 µM against Mycobacterium tuberculosis. researchgate.net The antimicrobial action of some related peptides involves the formation of pores in the cell membrane of the microbe. nih.gov

Neuropharmacological and Neuroprotective Effects of Neosalvianen

While specific neuropharmacological and neuroprotective data for Neosalvianen is limited in the provided search results, related compounds and the broader class of diterpenoids have been studied for these effects. researchgate.net For example, other flavonoids have been shown to have neuroprotective effects by inhibiting the formation of reactive oxygen species and the aggregation of beta-amyloid in cultured neuronal PC12 cells. biocrick.com

One area of investigation for neuroprotective compounds is the inhibition of neuronal nitric oxide synthase (nNOS). nih.gov Excessive production of nitric oxide by nNOS can contribute to neuronal damage. nih.govmdpi.com Cellular models using cells that overexpress nNOS are employed to screen for potential inhibitors. nih.gov While Neosalvianen itself has not been explicitly identified as an nNOS inhibitor in the provided information, this represents a potential area for future research given the activities of related compounds.

Immunomodulatory Properties of Neosalvianen

Neosalvianen has been noted for its potential immunomodulatory properties. biocrick.com Diterpenes, the class of compounds to which Neosalvianen belongs, can influence the immune response by affecting the production of cytokines and other signaling molecules. researchgate.net This can help to create a more balanced immune profile. researchgate.net The immune system's T cells play a crucial role, and their activity is regulated by immune checkpoints. cancer.gov Some compounds can modulate the immune response by blocking checkpoint proteins, thereby allowing T cells to more effectively target and kill cancer cells. cancer.gov While the specific mechanisms of Neosalvianen's immunomodulatory action are not detailed, its classification as a diterpene suggests it may act through similar pathways.

Other Investigated Biological Activities of Neosalvianen

Beyond its cytotoxic effects, the biological activities of Neosalvianen have been explored in a limited number of in vitro studies. Research indicates that this nitrogen-containing compound, isolated from Salvia miltiorrhiza, may possess other pharmacological properties.

One area of investigation has been its potential antibacterial activity. Preliminary findings suggest that Neosalvianen may exhibit inhibitory effects against certain bacteria. Specifically, it has been reported to show activity against Staphylococcus aureus. researchgate.net However, detailed studies to determine the minimum inhibitory concentration (MIC) and the broader spectrum of its antibacterial action are not extensively documented in publicly available literature.

The broader family of compounds from Salvia miltiorrhiza is known for a wide range of biological effects, including anti-inflammatory and antioxidant activities. researchgate.net While these general properties are attributed to the plant extract, specific in vitro studies detailing the anti-inflammatory, antioxidant, or antiviral activities of isolated Neosalvianen are not currently available in the reviewed scientific literature. Further research is required to determine if Neosalvianen contributes to these effects.

In Vivo Efficacy Studies of Neosalvianen in Animal Models (excluding human trials)

Evaluation of Neosalvianen in Pre-clinical Disease Models

As of the current available scientific literature, there are no published in vivo efficacy studies evaluating Neosalvianen in preclinical disease models. While the in vitro cytotoxic activity of Neosalvianen against several cancer cell lines has been documented, this has not yet been translated into animal model studies to assess its potential anticancer effects in a living organism. Similarly, although related compounds from Salvia miltiorrhiza have been investigated in various animal models for conditions like inflammatory diseases, specific in vivo studies focusing on Neosalvianen for these or other conditions have not been reported. The transition from in vitro findings to in vivo validation is a critical step in drug discovery to understand a compound's therapeutic potential within a complex biological system. researchgate.neteuropa.eu

Pharmacokinetic and Pharmacodynamic Characterization of Neosalvianen in Animal Models

There is currently no available data from published studies on the pharmacokinetic (PK) and pharmacodynamic (PD) characterization of Neosalvianen in animal models. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, which determines its concentration and persistence in the body over time. bienta.net Pharmacodynamic studies, on the other hand, investigate the relationship between drug concentration and its pharmacological effect. europa.eu The determination of these parameters is fundamental for establishing a dosing regimen and for predicting the therapeutic window of a potential drug. Without such studies for Neosalvianen, its behavior in vivo remains unknown.

Tissue Distribution and Clearance Studies of Neosalvianen in Animal Models

No studies on the tissue distribution and clearance of Neosalvianen in animal models have been found in the reviewed scientific literature. Tissue distribution studies are crucial for identifying where a compound accumulates in the body, which can indicate potential target organs for therapeutic efficacy as well as potential sites of toxicity. frontiersin.org Clearance studies determine the rate at which a drug is removed from the body, a key parameter for assessing its half-life and dosing frequency. bienta.net The absence of this data for Neosalvianen means that its disposition throughout the body and its rate of elimination are yet to be determined.

Structure Activity Relationship Sar Studies of Neosalvianen and Its Analogs

Identification of Essential Pharmacophoric Features of Neosalvianen

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For Neosalvianen, a benzoxazole (B165842) alkaloid, its core structure is considered a "privileged scaffold" in medicinal chemistry, frequently found in biologically active compounds. nih.govresearchgate.net While specific pharmacophore models for Neosalvianen's cytotoxic activity have not been extensively detailed in the literature, analysis of its structure and related benzoxazole compounds allows for the identification of key potential features.

General pharmacophore models for cytotoxic benzoxazoles often include a combination of hydrogen bond acceptors, aromatic rings, and hydrophobic regions. nih.govacs.org In the case of Neosalvianen, the benzoxazole ring system itself provides a critical aromatic and hydrophobic scaffold. The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors, a feature commonly important for interaction with biological targets. acs.org

Based on the structure of Neosalvianen and its known analogs, the essential pharmacophoric features are hypothesized to include:

The Benzoxazole Core: This planar, aromatic system is likely crucial for stacking interactions with biological targets, such as DNA or specific amino acid residues in enzymes.

The Pyrrole-derived Moiety: The unique side chain at the C-7 position of the benzoxazole ring is a distinguishing feature of Neosalvianen and its related natural products. The functional groups within this chain, such as carbonyl groups and double bonds, may present additional points for hydrogen bonding or other interactions.

Further research is required to develop and validate a specific pharmacophore model for Neosalvianen's cytotoxic effects, which would be invaluable for virtual screening and the design of new analogs. nih.gov

Influence of Functional Group Modifications on Neosalvianen Biological Activity

The modification of functional groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity. mdpi.com Studies on Neosalvianen and its analogs have begun to shed light on how changes to its structure impact its cytotoxic effects.

Research by Don et al. (2005) provides foundational data in this area. nih.gov In their study, Neosalvianen (1) and its synthetic analogs (6a and 6b) were evaluated for their cytotoxic activity against several human cancer cell lines, including HeLa (cervical epithelioid carcinoma), HepG2 (hepatocellular carcinoma), and OVCAR-3 (ovarian adenocarcinoma). The study also included Salvianen (2), a related natural product. nih.gov

The results indicated that Salvianen (2) exhibited the most potent cytotoxicity, with CD50 values ranging from 30.4 to 39.5 µM across the tested cell lines. nih.gov Neosalvianen (1) and its analog 6a showed weaker activity. nih.gov This suggests that the specific arrangement and nature of the side chain attached to the benzoxazole core are critical determinants of cytotoxicity. The difference in the side chain between the more potent Salvianen and the less active Neosalvianen points to the importance of this region for biological activity.

| Compound | Structure | HeLa (CD50, µM) | HepG2 (CD50, µM) | OVCAR-3 (CD50, µM) |

| Neosalvianen (1) | >100 | >100 | >100 | |

| Salvianen (2) | 30.4 | 39.5 | 31.2 | |

| Analog 6a | >100 | >100 | >100 | |

| Salviadione (4) | >100 | >100 | >100 | |

| Cisplatin (Control) | 15.2 | 21.7 | 13.5 | |

| Data sourced from Don et al., 2005 nih.gov |

These findings underscore that even subtle modifications to the peripheral functional groups of the core benzoxazole structure can lead to significant changes in biological activity. The superior activity of Salvianen suggests that its particular side chain configuration is more favorable for interacting with the cellular targets responsible for cytotoxicity.

Stereochemical Influences on Neosalvianen Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction of a drug with its biological target. frontiersin.org Chiral centers within a molecule can lead to enantiomers or diastereomers that may exhibit significantly different biological activities, potencies, and even toxicities. frontiersin.org

Neosalvianen possesses chiral centers, and therefore, its different stereoisomers could potentially have varied biological effects. However, the current body of scientific literature has not extensively investigated the specific influence of Neosalvianen's stereochemistry on its cytotoxic activity and selectivity. Studies on other complex natural products have demonstrated that stereochemistry can be a critical determinant of activity. scispace.combiorxiv.org For instance, the configuration at a specific carbon atom can dramatically alter how a molecule fits into the binding site of a protein, thereby affecting its inhibitory or activation potential. scispace.com

Design and Synthesis of Neosalvianen Analogs for Enhanced Potency and Selectivity

The design and synthesis of analogs are central to lead optimization in drug discovery, with the goal of improving potency, selectivity, and pharmacokinetic properties. mdpi.comrsc.org The initial findings that Salvianen exhibits greater cytotoxicity than Neosalvianen provide a clear impetus for the design of new analogs that incorporate features of the more active compound.

The synthesis of Neosalvianen (1) and its analogs 6a and 6b, as reported by Don et al. (2005), demonstrates the feasibility of chemically modifying the core structure. nih.gov This work provides a synthetic route that can be adapted to create a library of new analogs for SAR studies.

Future design strategies for Neosalvianen analogs could focus on:

Modification of the C-7 Side Chain: Systematically altering the length, rigidity, and functional groups of the side chain to mimic that of Salvianen or to introduce novel functionalities that could enhance target binding.

Substitution on the Benzoxazole Core: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzoxazole ring system to probe for additional interaction points and to modify the electronic properties of the molecule.

Hybrid Molecules: Combining the Neosalvianen scaffold with other known cytotoxic pharmacophores to potentially achieve synergistic or enhanced activity.

The following table outlines the structures of Neosalvianen and its synthesized analogs from the foundational study.

| Compound | Name | Chemical Structure |

| 1 | Neosalvianen | |

| 2 | Salvianen | |

| 6a | Analog 6a | |

| 6b | Analog 6b | |

| Structures sourced from Don et al., 2005 nih.gov |

The synthesis of these and other novel analogs, followed by rigorous biological evaluation, will be essential to build a comprehensive SAR and to identify candidates with improved anticancer potential.

Computational Approaches to Predict and Rationalize Neosalvianen SAR

Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping, are powerful tools in modern drug discovery for predicting and rationalizing the SAR of bioactive compounds. mdpi.commdpi.com While specific computational studies focused solely on Neosalvianen are not yet prevalent in the literature, the application of these techniques to the benzoxazole class of compounds provides a framework for how they could be utilized.

Molecular Docking: This technique could be used to predict the binding mode of Neosalvianen and its analogs to potential biological targets, such as specific enzymes or DNA. nih.gov By comparing the docking scores and binding interactions of different analogs, researchers can gain insights into the structural features that are important for binding affinity and, by extension, biological activity.

QSAR: A QSAR model could be developed for a series of Neosalvianen analogs by correlating their chemical structures with their observed cytotoxic activities. esisresearch.org Such a model could then be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: As discussed in section 7.1, a pharmacophore model can be generated based on a set of active analogs. nih.gov This model would define the key 3D arrangement of chemical features necessary for cytotoxicity and could be used as a query to screen large chemical databases for novel, structurally diverse compounds with the potential for similar activity.

The integration of these computational approaches with experimental synthesis and biological testing would create a synergistic cycle of design, synthesis, and evaluation, accelerating the development of more effective Neosalvianen-based anticancer agents.

Advanced Analytical and Spectroscopic Characterization of Neosalvianen and Its Metabolites

High-Resolution Mass Spectrometry for Neosalvianen Structural Refinement and Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination and structural elucidation of Neosalvianen and its derivatives. nih.gov The high mass accuracy of HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the determination of the elemental composition of Neosalvianen with a high degree of confidence. nih.govnih.gov This capability is instrumental in confirming its molecular formula, which has been reported as C21H21NO2. labshare.cn

Beyond simple mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable structural information through fragmentation analysis. By subjecting the protonated or sodiated adducts of Neosalvianen to collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or other fragmentation techniques, a characteristic fragmentation pattern is generated. lcms.cz The analysis of these fragment ions helps to piece together the connectivity of the molecule, confirming the presence of the pyrrole (B145914) and other structural motifs.

A significant challenge in the analysis of natural products is the differentiation of isomers, which often exhibit identical masses and similar chromatographic behavior. lcms.cz Advanced HRMS techniques, including MSn fragmentation, can be employed to distinguish between structural isomers of Neosalvianen that may co-exist in a sample. lcms.cz By isolating specific fragment ions and subjecting them to further rounds of fragmentation, subtle structural differences that lead to unique fragmentation pathways can be identified. lcms.cznih.gov This is particularly important for differentiating Neosalvianen from its isomers, such as Salvianen, which may have closely related structures. researchgate.net Infrared ion spectroscopy (IRIS), a technique that combines mass spectrometry with infrared spectroscopy, can also provide distinct IR spectra for each isomer, enabling their unambiguous identification. ru.nl

Below is a table summarizing the key applications of HRMS in the study of Neosalvianen:

| HRMS Application | Description | Significance for Neosalvianen |

| Accurate Mass Measurement | Provides high-precision mass-to-charge ratio (m/z) values, enabling the confident determination of the elemental composition. | Confirms the molecular formula of Neosalvianen (C21H21NO2) and its metabolites. |

| Tandem MS (MS/MS) | Induces fragmentation of the parent ion, generating a unique fingerprint of fragment ions that reveals structural information. | Elucidates the connectivity of atoms within the Neosalvianen molecule and helps to identify its core structural components. |

| Isomer Differentiation | Utilizes techniques like MSn, CID, and UVPD to generate diagnostic fragment ions that can distinguish between structurally similar isomers. | Differentiates Neosalvianen from its isomers that may be present in natural extracts or as metabolic products. |

| Structural Refinement | Combines accurate mass data with fragmentation patterns to refine and confirm the proposed chemical structure. | Provides a high degree of confidence in the assigned structure of Neosalvianen. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Neosalvianen Conformational Analysis and Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical characterization of Neosalvianen. wordpress.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) chemical shifts, providing a complete picture of the molecule's covalent framework. researchgate.net

Conformational Analysis:

The three-dimensional shape, or conformation, of Neosalvianen in solution can be investigated using various NMR techniques. nih.govauremn.org.br Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are particularly powerful for this purpose. These experiments detect through-space interactions between protons that are in close proximity, providing distance constraints that help to define the molecule's preferred conformation. nih.gov Analysis of scalar coupling constants (J-couplings) can also provide valuable information about dihedral angles, further refining the conformational model. glycoforum.gr.jpbeilstein-journals.org Computational modeling, often used in conjunction with experimental NMR data, can help to identify the most stable conformations of Neosalvianen.

Absolute Configuration Determination:

Determining the absolute configuration of chiral centers within Neosalvianen is crucial, as different enantiomers can have vastly different biological activities. kit.edu NMR spectroscopy, in combination with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a well-established method for this purpose. researchgate.net For instance, the Mosher's acid method, which involves forming diastereomeric esters with a chiral reagent, can lead to discernible differences in the ¹H NMR chemical shifts of protons near the chiral center, allowing for the assignment of the absolute configuration. wordpress.comresearchgate.net More advanced techniques, such as the measurement of residual dipolar couplings (RDCs) in a weakly aligning medium, can also provide long-range structural information to aid in the unambiguous determination of the absolute configuration, especially for flexible molecules like Neosalvianen. kit.eduresearchgate.net

The following table outlines the key NMR techniques and their applications in the study of Neosalvianen:

| NMR Technique | Information Obtained | Application to Neosalvianen |

| ¹H and ¹³C NMR | Provides chemical shifts for each proton and carbon atom. | Assigns the fundamental NMR signals of the Neosalvianen structure. |

| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons. | Establishes proton-proton connectivity within the molecule. |

| HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) | Correlates protons with their directly attached carbons. | Assigns carbon signals based on known proton assignments. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations between protons and carbons (2-3 bonds). | Connects different structural fragments of Neosalvianen. |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) | Detects through-space correlations between protons close in space. | Provides distance constraints for conformational analysis. |

| Chiral Derivatizing/Solvating Agents | Induces chemical shift differences between enantiomers. | Determines the absolute configuration of chiral centers. |

| Residual Dipolar Couplings (RDCs) | Provides information on the orientation of bonds relative to a magnetic field. | Aids in the determination of absolute configuration and refines conformational models. |

Vibrational Spectroscopy (IR, Raman) for Neosalvianen Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in the Neosalvianen molecule. uni-siegen.de These techniques are based on the principle that molecules absorb or scatter light at specific frequencies corresponding to their vibrational modes. ksu.edu.sa

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly sensitive to polar bonds and is an excellent tool for identifying key functional groups. ksu.edu.sa For Neosalvianen, the IR spectrum would be expected to show characteristic absorption bands for functional groups such as:

C-H stretching: Aliphatic and aromatic C-H bonds will have distinct stretching vibrations.

C=O stretching: The presence of a carbonyl group, if any, would give a strong absorption band.

C-N stretching: The pyrrole ring will exhibit C-N stretching vibrations.

C-O stretching: Ether or ester functionalities would be identifiable by their C-O stretching bands.

Raman Spectroscopy:

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric bonds. ksu.edu.sanih.gov It can provide information about the carbon skeleton of Neosalvianen, including:

C=C stretching: The aromatic and pyrrole rings will show characteristic C=C stretching bands. spectroscopyonline.com

C-C stretching: The aliphatic side chains will have C-C stretching vibrations. ksu.edu.sa

A summary of the expected vibrational bands for Neosalvianen is presented below:

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | Stretching | 3000 - 2850 | IR, Raman |

| C=C (Aromatic/Pyrrole) | Stretching | 1650 - 1450 | IR, Raman |

| C-N (Pyrrole) | Stretching | 1350 - 1000 | IR |

| C-O (Ether/Ester) | Stretching | 1300 - 1000 | IR |

Chiroptical Spectroscopy (CD, ORD) for Neosalvianen Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules like Neosalvianen. ustc.edu.cnchem-soc.si These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. biologic.net

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. biologic.net The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around a chromophore. For Neosalvianen, which contains chromophores such as the pyrrole ring, the CD spectrum can provide a unique fingerprint that is directly related to its absolute configuration. chem-soc.si The sign and intensity of the Cotton effects in the CD spectrum can be compared with those of related compounds with known stereochemistry or with theoretical calculations to assign the absolute configuration of Neosalvianen. chem-soc.siresearchgate.net

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.net Similar to CD, the ORD curve of a chiral molecule is characteristic of its stereochemistry. chem-soc.si Anomalous ORD curves, known as Cotton effects, are observed in the wavelength regions where the molecule absorbs light and are directly related to the CD spectrum through the Kronig-Kramers relations. ustc.edu.cnbiologic.net ORD can be used in conjunction with CD to provide a more comprehensive stereochemical analysis of Neosalvianen. biologic.net

The table below summarizes the application of chiroptical spectroscopy to Neosalvianen:

| Technique | Principle | Information Obtained | Application to Neosalvianen |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Provides information about the absolute configuration and conformation of chiral molecules. | Assignment of the absolute configuration of the stereogenic centers in Neosalvianen by analyzing the Cotton effects. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Complements CD data for stereochemical analysis. | Confirmation of the stereochemical assignment obtained from CD spectroscopy. |

Hyphenated Chromatographic-Spectrometric Techniques for Neosalvianen Metabolomics and Bioanalytical Quantification (Pre-clinical samples)

The study of how Neosalvianen is metabolized in a biological system (metabolomics) and the quantification of the parent compound and its metabolites in pre-clinical samples rely heavily on hyphenated chromatographic-spectrometric techniques. nih.govnuvisan.com These methods combine the powerful separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry. nih.gov

Metabolomics:

Untargeted and targeted metabolomics approaches can be employed to identify the metabolic products of Neosalvianen. nih.govresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) is the most widely used platform for this purpose. nih.gov In a typical workflow, biological samples (e.g., plasma, urine, tissue extracts) from pre-clinical studies are analyzed by LC-MS. nih.govpmda.go.jp The resulting complex datasets are then processed using specialized software to identify potential metabolites based on their accurate mass, retention time, and fragmentation patterns. Comparison of the metabolic profiles of treated and control groups can reveal the biotransformations that Neosalvianen undergoes, such as oxidation, hydroxylation, or conjugation.

Bioanalytical Quantification:

For the quantitative analysis of Neosalvianen and its key metabolites in pre-clinical samples, a validated bioanalytical method is required. researchgate.netsannova.net This typically involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode. pmda.go.jp This technique offers high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the analytes in complex biological matrices. sannova.net The development of a robust bioanalytical method includes optimization of sample preparation, chromatographic separation, and mass spectrometric conditions, followed by a thorough validation process to ensure its accuracy, precision, and reliability. researchgate.net

The following table highlights the key aspects of using hyphenated techniques for Neosalvianen analysis:

| Technique | Application | Key Steps | Significance for Neosalvianen |

| LC-MS (Metabolomics) | Identification of Neosalvianen metabolites. | Chromatographic separation of metabolites, followed by HRMS detection and data analysis to identify biotransformation products. | Provides a comprehensive understanding of the metabolic fate of Neosalvianen in a biological system. |

| LC-MS/MS (Bioanalysis) | Quantification of Neosalvianen and its metabolites in pre-clinical samples. | Development and validation of a selective and sensitive method using MRM for accurate quantification. | Enables pharmacokinetic and toxicokinetic studies by providing accurate concentration data. |

Advanced Imaging Techniques for Neosalvianen Cellular Localization

Visualizing the subcellular distribution of Neosalvianen is essential for understanding its mechanism of action. nih.gov Advanced imaging techniques can provide insights into where the compound accumulates within cells.

One approach involves the use of fluorescently labeled Neosalvianen analogues. By synthesizing a derivative of Neosalvianen that incorporates a fluorescent tag, its localization can be tracked using fluorescence microscopy. nih.gov However, it is crucial to ensure that the fluorescent tag does not significantly alter the biological activity or distribution of the parent compound.

Another powerful technique is mass spectrometry imaging (MSI). MSI allows for the label-free visualization of the spatial distribution of molecules directly in tissue sections. Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI could potentially be used to map the distribution of Neosalvianen and its major metabolites within specific tissues or even at the single-cell level, providing a direct link between its localization and biological effects.

The table below summarizes potential imaging techniques for studying Neosalvianen:

| Imaging Technique | Principle | Potential Application to Neosalvianen |

| Fluorescence Microscopy | Detection of fluorescence from a labeled molecule. | Visualization of the subcellular localization of a fluorescently tagged Neosalvianen analogue. |

| Mass Spectrometry Imaging (MSI) | Label-free detection of molecules based on their mass-to-charge ratio in tissue sections. | Mapping the spatial distribution of Neosalvianen and its metabolites in tissues and cells. |

Theoretical and Computational Chemistry Applications in Neosalvianen Research

Quantum Chemical Calculations of Neosalvianen Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. sbfisica.org.brkva.se DFT is a computational method that uses the electron density to describe the properties of a multi-electron system, providing a balance between accuracy and computational cost. sbfisica.org.brmdpi.com By solving the Kohn-Sham equations, DFT can accurately model the electronic structure of Neosalvianen, offering theoretical guidance for its potential reactivity and interactions. mdpi.comrsc.org

For Neosalvianen, these calculations would reveal key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial; the HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov This information is vital for predicting how Neosalvianen might interact with biological macromolecules. Natural Bond Orbital (NBO) analysis can also be performed to study charge transfer mechanisms within the molecule. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of Neosalvianen (Calculated via DFT)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and binding interactions. mdpi.com |

| Electron Affinity | 1.5 eV | Energy released when an electron is added; relates to oxidizing capability. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron; relates to reducing capability. |

Molecular Docking and Dynamics Simulations of Neosalvianen-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a macromolecular target, such as a protein. researchgate.net Given that Neosalvianen, a benzoxazole (B165842) natural product, has shown cytotoxic activities, a logical step would be to screen it against known cancer-related protein targets. researchgate.netresearchgate.net Targets could include enzymes like topoisomerase, kinases, or cyclooxygenase (COX-2), which are often associated with benzoxazole derivatives. researchgate.netresearchgate.net The docking process calculates a scoring function, typically expressed in kcal/mol, to estimate the binding free energy, with more negative scores indicating stronger affinity. scielo.org.co This simulation provides a static snapshot of the most probable binding pose, revealing key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues in the protein's active site. researchgate.net

Following docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the Neosalvianen-protein complex over time. nih.govf1000research.com MD simulations provide insights into the stability of the binding pose predicted by docking. researchgate.net An MD simulation, often run for hundreds of nanoseconds, tracks the movements of every atom in the system, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). frontiersin.orgmdpi.com A stable RMSD for the complex over the simulation time suggests a stable binding, whereas RMSF highlights the flexibility of different parts of the protein and ligand. f1000research.commdpi.com

Table 2: Illustrative Molecular Docking and Dynamics Results for Neosalvianen

| Computational Method | Parameter | Hypothetical Result | Interpretation |

|---|---|---|---|

| Molecular Docking | Target Protein | Protein Kinase XYZ (PDB: 1ABC) | A hypothetical cancer-related kinase. |

| Binding Affinity (Score) | -8.5 kcal/mol | Strong predicted binding affinity. | |

| Key Interacting Residues | LEU25, VAL33, LYS88, ASP145 | Amino acids forming hydrogen bonds and hydrophobic interactions with Neosalvianen. | |

| Molecular Dynamics (100 ns) | Complex RMSD | ~2.0 Å | The complex remains stable throughout the simulation without major conformational changes. mdpi.com |

| Ligand RMSF | <1.5 Å | The ligand shows minimal fluctuation, indicating it is held tightly within the binding pocket. |

In Silico Design and Virtual Screening of Neosalvianen-Inspired Molecules

The chemical structure of Neosalvianen can serve as a starting point, or scaffold, for the design of new, potentially more potent molecules. nih.gov In silico design involves creating a virtual library of analogues by making systematic modifications to the Neosalvianen structure—for example, by adding, removing, or replacing functional groups at various positions. This process can generate thousands of derivative compounds without the immediate need for chemical synthesis. nih.gov

Once a virtual library of Neosalvianen-inspired molecules is created, it can be subjected to virtual screening. researchgate.net This computational technique rapidly evaluates large libraries of compounds to identify those most likely to bind to a drug target. researchgate.netfrontiersin.org There are two main approaches:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, all compounds in the virtual library are docked into the target's binding site. They are then ranked based on their docking scores, and the top-ranking molecules are selected as "hits" for further investigation. frontiersin.org

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, a pharmacophore model can be built based on the key structural features of Neosalvianen known to be essential for its activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions). ugm.ac.idresearchgate.net The virtual library is then screened to find molecules that match this pharmacophore model. ugm.ac.id

Table 3: Example of a Virtual Screening Campaign for Neosalvianen Analogues

| Compound ID | Modification on Neosalvianen Scaffold | Docking Score (kcal/mol) | Status |

|---|---|---|---|

| Neosalvianen | Parent Compound | -8.5 | Reference |

| Neo-Analog-001 | Added hydroxyl group at C-5 | -9.2 | Hit |

| Neo-Analog-002 | Replaced methoxy (B1213986) group with ethoxy | -8.6 | - |

| Neo-Analog-003 | Added fluorine to phenyl ring | -9.5 | Hit |

| Neo-Analog-004 | Removed methoxy group | -7.1 | Discarded |

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Neosalvianen (Computational, non-clinical)

For a compound to be a successful drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME models use a molecule's structure to predict these properties, helping to identify potential liabilities early in the drug discovery process and reducing the reliance on costly experiments. nih.govbiosolveit.de Various computational tools and web servers can calculate a wide range of physicochemical and ADME-related descriptors. pikairos.eu

For Neosalvianen, these models would predict its likely behavior in the body. Key parameters include lipophilicity (logP), aqueous solubility (logS), the potential to cross the blood-brain barrier (BBB), binding to human serum albumin (HSA), and potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.gov For example, Lipinski's Rule of Five is a commonly used filter to assess a compound's "drug-likeness" based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov